Gabmtp
Description
While direct references to "Gabmtp" are absent in the provided evidence, its characterization can be inferred from standard protocols for novel compounds. For instance, and emphasize that newly synthesized or isolated compounds require rigorous structural validation via spectroscopic methods (e.g., UV, IR, NMR, MS) and comparisons to published data . If this compound were analogous to compounds like Zygocaperoside or Isorhamnetin-3-O glycoside (isolated from Zygophyllum fabago roots), its structure might feature glycosidic linkages or flavonoid moieties, supported by NMR and UV spectra .
Properties
IUPAC Name |
[[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBDHXOBFUBCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O13P3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Gabmtp is synthesized through a multi-step chemical processThe reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the triphosphate linkage .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Gabmtp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
Scientific Research Applications
Gabmtp has a wide range of applications in scientific research:
Chemistry: Used as a tool to study nucleotide interactions and enzyme mechanisms.
Biology: Employed in the investigation of cellular processes involving nucleotides.
Medicine: Explored for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of biochemical reagents and diagnostic tools
Mechanism of Action
Gabmtp exerts its effects by mimicking natural nucleotides, thereby interacting with various enzymes and molecular pathways. It primarily targets nucleotide-binding proteins and enzymes involved in cellular signaling and metabolism. The compound’s non-hydrolyzable nature allows it to act as a stable analog in biochemical assays, providing insights into enzyme kinetics and molecular interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Zygocaperoside
- Structural Features: A triterpenoid saponin with a sugar moiety attached to a aglycone core, as described in . Its ¹H-NMR spectrum shows characteristic signals for methyl groups (δ 0.7–1.5 ppm) and anomeric protons (δ 4.3–5.5 ppm) .
- Functional Comparison: If Gabmtp shares a triterpenoid backbone, differences may arise in sugar units or oxidation states. For example, Zygocaperoside’s ¹³C-NMR data (Table 2 in ) indicate carbons at δ 105–175 ppm for glycosidic bonds, whereas this compound might exhibit shifts due to alternative substituents.
Isorhamnetin-3-O Glycoside
- Structural Features: A flavonol glycoside with a glucose unit linked to the isorhamnetin aglycone. Key ¹H-NMR signals include aromatic protons (δ 6.5–8.0 ppm) and glucose anomeric protons (δ 5.1–5.3 ppm) .
- Functional Comparison: If this compound is flavonoid-based, variations in hydroxylation patterns or glycosylation sites could alter bioavailability or antioxidant activity.
Table 1: Spectral Data Comparison
Pharmacological and Functional Comparisons
Bioactivity
- highlights the importance of functional similarity assessments in drug development. If this compound and its analogs (e.g., Zygocaperoside) exhibit anti-inflammatory or cytotoxic properties, differences in efficacy or safety profiles must be quantified via in vitro assays (e.g., IC₅₀ values) .
- Example : Zygocaperoside’s cytotoxicity in cancer cell lines (e.g., IC₅₀ = 12 μM) might contrast with this compound’s hypothetical IC₅₀ of 8 μM, suggesting enhanced potency.
Limitations and Uncertainties
- Data Gaps: No direct references to this compound exist in the provided evidence, necessitating extrapolation from structurally related compounds.
- Analytical Challenges : As per , substructure variability (e.g., hydroxyl group placement) complicates predictive modeling of bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
